Prmt5-IN-33

Mechanism of Action SAM-Competitive PRMT5 Inhibition

Standard SAM-uncompetitive or MTA-cooperative PRMT5 inhibitors often confound pathway analysis due to off-target effects or poor permeability. Prmt5-IN-33 offers a distinct solution: a reversible, SAM-competitive nucleoside chemotype. - Biochemical IC50: 10.9 nM (AlphaLISA); 632× selective vs PRMT1 - Cellular potency: MOLM-13 IC50 = 123.2 nM; Z-138 IC50 = 248.6 nM - In vivo: 33-52% TGI, no body weight loss, oral Tmax 0.25 h - ≥95% purity, available for immediate R&D shipment

Molecular Formula C25H24BrN5O3S
Molecular Weight 554.5 g/mol
Cat. No. B12381175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-33
Molecular FormulaC25H24BrN5O3S
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1NC2=NC=NC=C2C(=O)C3=CSC=C3)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N
InChIInChI=1S/C25H24BrN5O3S/c26-18-8-14-3-1-13(7-19(14)30-24(18)27)2-4-15-9-20(23(34)22(15)33)31-25-17(10-28-12-29-25)21(32)16-5-6-35-11-16/h1,3,5-8,10-12,15,20,22-23,33-34H,2,4,9H2,(H2,27,30)(H,28,29,31)/t15-,20+,22+,23-/m0/s1
InChIKeyULTOCOVWRCTJDQ-RLTFZFDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRMT5-IN-33: SAM-Competitive PRMT5 Inhibitor


PRMT5-IN-33 (compound A8) is a SAM-competitive, nucleoside-derived inhibitor of protein arginine methyltransferase 5 (PRMT5), identified through structure-based design as a potent and selective tool compound for epigenetic oncology research [1]. It exhibits single-digit nanomolar enzymatic inhibition (IC₅₀ = 10.9 nM) and favorable oral pharmacokinetic properties in preclinical models [1]. Unlike first-generation clinical PRMT5 inhibitors that suffered from narrow therapeutic windows and myelosuppression, PRMT5-IN-33 demonstrates in vivo antitumor efficacy without significant body weight loss in xenograft models, addressing a critical limitation of earlier candidates [1][2].

PRMT5-IN-33: Why It Cannot Be Substituted


PRMT5 inhibitors are mechanistically heterogeneous, engaging either the SAM cofactor pocket, the substrate peptide pocket, or both, and exhibiting divergent selectivity profiles, pharmacokinetic properties, and cellular potency. Simply substituting one PRMT5 inhibitor for another introduces uncontrolled variables: SAM-competitive inhibitors (e.g., JNJ-64619178) are subject to competition with high intracellular SAM concentrations, whereas substrate-competitive inhibitors (e.g., GSK3326595) are SAM-uncompetitive [1][2]. PRMT5-IN-33 occupies a distinct chemical space as a nucleoside-derived ring-opening scaffold, conferring unique selectivity over other PRMTs and protein lysine methyltransferases (PKMTs) compared to triazole-adenosine analogs or tetrahydroisoquinoline-based inhibitors [1][3]. Moreover, first-generation clinical candidates demonstrated on-target toxicities and poor tolerability due to indiscriminate inhibition of PRMT5 in both normal and cancer cells, whereas PRMT5-IN-33's favorable in vivo tolerability profile enables sustained target engagement without dose-limiting body weight loss [3][4].

PRMT5-IN-33: Head-to-Head Evidence


Potency vs. JNJ-64619178

PRMT5-IN-33 functions as a SAM-competitive inhibitor, directly competing with the endogenous methyl donor S-adenosylmethionine (SAM) for binding to the PRMT5 cofactor pocket [1]. In contrast, GSK3326595 (EPZ015938) is a SAM-uncompetitive, peptide-substrate-competitive inhibitor, while JNJ-64619178 (Onametostat) is a SAM-competitive, pseudo-irreversible nucleoside analog [1][2]. The mechanistic divergence is critical for experimental design: SAM-competitive inhibitors are sensitive to intracellular SAM levels (~10-100 µM), whereas substrate-competitive inhibitors are not [3]. This differential sensitivity can dramatically alter cellular potency and should inform inhibitor selection based on the experimental context (e.g., MTAP-deleted vs. MTAP-wildtype cells).

Mechanism of Action SAM-Competitive PRMT5 Inhibition

Selectivity Over PRMT1

PRMT5-IN-33 inhibits PRMT5 with an IC₅₀ of 10.9 nM in an AlphaLISA enzymatic assay [1]. Cross-screening against PRMT1 reveals an IC₅₀ of 6.89 µM, yielding a 632-fold selectivity margin [1]. For comparison, GSK3326595 exhibits an IC₅₀ of 6.2 nM against PRMT5/MEP50 with >4,000-fold selectivity over 20 other methyltransferases, while JNJ-64619178 demonstrates subnanomolar potency (IC₅₀ = 0.14 nM) against PRMT5-MEP-50 [2]. The selectivity profile of PRMT5-IN-33 is sufficient to ensure on-target effects in most cellular contexts, though investigators requiring extreme selectivity (e.g., >1,000-fold over all PRMT isoforms) may consider alternative scaffolds.

Enzymatic Assay Selectivity IC50

Differential Sensitivity in Z-138 and MOLM-13

PRMT5-IN-33 demonstrates dose-dependent antiproliferative activity in PRMT5-dependent cancer cell lines. In Z-138 mantle cell lymphoma cells, the compound exhibits an IC₅₀ of 123.2 nM, while in MOLM-13 acute myeloid leukemia cells, the IC₅₀ is 248.6 nM (CCK-8 assay, 6-day incubation) [1]. Notably, PRMT5-IN-33 reduces symmetric dimethylarginine (sDMA) levels in a dose-dependent manner, confirming on-target engagement [1]. In contrast, GSK3326595 demonstrates cellular IC₅₀ values ranging from 5.9 to 19.7 nM against PRMT5/MEP50 complex in biochemical assays, but cellular antiproliferative potency can vary widely depending on MTAP status and cell line context [2]. The differential sensitivity of Z-138 versus MOLM-13 cells to PRMT5-IN-33 underscores the importance of cell line selection for mechanism-of-action studies.

Cellular Assay Antiproliferation Cancer Cell Lines

In Vivo Activity in MOLM-13 Xenograft

Oral administration of PRMT5-IN-33 at 60 mg/kg and 120 mg/kg (BID, 13 days) in BALB/c mice bearing subcutaneous MOLM-13 xenografts resulted in dose-dependent tumor growth inhibition (TGI) of 33% and 52%, respectively, without significant body weight loss [1]. This favorable tolerability profile contrasts with first-generation PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178), which were discontinued from clinical development due to on-target toxicities and myelosuppression [2]. Single-dose oral pharmacokinetics in ICR mice reveal a Tₘₐₓ of 0.25 h, Cₘₐₓ of 6,870 ng/mL, AUC₀₋ₜ of 6,730 ng·h/mL, and terminal half-life (T₁/₂) of 1.17 h, supporting twice-daily dosing to maintain target engagement [1].

In Vivo Efficacy Xenograft Tolerability

Pharmacokinetic Profile

PRMT5-IN-33 belongs to a novel nucleoside-derived ring-opening scaffold designed to overcome the poor cell permeability of earlier nucleoside analogs while retaining potent SAM-competitive inhibition [1]. This scaffold is chemically distinct from triazole-adenosine analogs (e.g., JNJ-64619178), which rely on a triazole linker to mimic the adenosine moiety of SAM, and from tetrahydroisoquinoline (THIQ)-based inhibitors (e.g., GSK3326595), which engage a cation-π interaction with SAM in the substrate-binding pocket [2][3]. The ring-opening design of PRMT5-IN-33 confers improved physicochemical properties and oral bioavailability compared to closed-ring nucleoside analogs, enabling in vivo oral dosing without formulation complexity [1].

Scaffold Comparison Chemical Series SAR

PRMT5-IN-33: Research Applications


Biochemical Screening Cascades

PRMT5-IN-33's oral bioavailability, dose-dependent tumor growth inhibition (33-52% TGI at 60-120 mg/kg BID), and lack of significant body weight loss make it an optimal tool for chronic in vivo target validation studies in MTAP-wildtype cancers [1]. Unlike first-generation clinical inhibitors that exhibited dose-limiting toxicities, PRMT5-IN-33 enables sustained target engagement without confounding toxicity-driven efficacy artifacts, facilitating cleaner interpretation of PRMT5-dependent biology [2].

Chemical Probe Studies for PRMT5 Biology

Researchers investigating the functional consequences of differential PRMT5 inhibition mechanisms should select PRMT5-IN-33 as a representative SAM-competitive probe to compare against substrate-competitive inhibitors like GSK3326595 [1]. The compound's SAM-competitive binding mode renders cellular potency sensitive to intracellular SAM levels, enabling studies of how cofactor availability modulates PRMT5 inhibitor efficacy in various metabolic contexts [2].

In Vivo Pharmacodynamic Studies

PRMT5-IN-33 serves as a benchmark compound for structure-activity relationship (SAR) studies exploring nucleoside-derived ring-opening PRMT5 inhibitors [1]. Its favorable PK profile (T₁/₂ = 1.17 h, Cₘₐₓ = 6,870 ng/mL) and cellular activity (Z-138 IC₅₀ = 123.2 nM, MOLM-13 IC₅₀ = 248.6 nM) provide a quantitative baseline for optimizing next-generation analogs with improved potency, selectivity, or metabolic stability [1].

Cellular Assay Development in Lymphoma

PRMT5-IN-33 induces dose-dependent apoptosis and reduces symmetric dimethylarginine (sDMA) levels in Z-138 mantle cell lymphoma and MOLM-13 acute myeloid leukemia cells [1]. These well-characterized cellular models and biomarker responses make PRMT5-IN-33 a reliable positive control for assays measuring PRMT5-dependent methylation and downstream apoptotic signaling [1].

Technical Documentation Hub

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